molecular formula C6H13NO2 B554803 N-Methyl-L-valine CAS No. 2480-23-1

N-Methyl-L-valine

Cat. No. B554803
CAS RN: 2480-23-1
M. Wt: 131.17 g/mol
InChI Key: AKCRVYNORCOYQT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-L-valine is used as enzyme substrates and reagents, culture media additives, dyes, stains, and indicators. It is also involved in the preparation of N-methylated peptides .


Synthesis Analysis

N-Methyl-L-valine can be produced through the fermentation process with the aid of model organisms . A company named Ningbo Inno Pharmchem Co., Ltd.


Molecular Structure Analysis

N-Methyl-L-valine has the empirical formula C6H13NO2 and a molecular weight of 131.17 . Its structure is confirmed using NMR and FTIR .


Chemical Reactions Analysis

N-Methyl-L-valine is involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, which makes it hydrophobic functionalization and increases cell permeability . It is also used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

N-Methyl-L-valine has a density of 1.0±0.1 g/cm3, a boiling point of 206.9±23.0 °C at 760 mmHg, and a flash point of 78.9±22.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Incorporation in Antibiotic Synthesis

Research shows that N-Methyl-L-valine is involved in the synthesis of antibiotics. Katz and Weissbach (1963) discovered that L-valine, rather than D-valine, is the precursor of the N-valine residues in actinomycin peptide, which includes N-methyl-L-valine. L-Valine is utilized for the synthesis of N-methyl-L-valine in this process, indicating its critical role in antibiotic production (Katz & Weissbach, 1963). Similarly, Walker, Otani, and Perlman (1972) identified an enzyme that activates L-valine prior to incorporation into actinomycin D, again implicating N-methyl-L-valine in antibiotic synthesis (Walker, Otani, & Perlman, 1972).

Conversion to Glucose and Glycogen

Fones, Waalkes, and White (1951) studied the conversion of L-valine to glucose and glycogen in rats. Their findings indicated that L-valine labeled in the methyl groups could be converted to glucose and glycogen, suggesting a potential metabolic role of N-methyl-L-valine derivatives (Fones, Waalkes, & White, 1951).

Application in Material Science

Li et al. (2014) synthesized L-Valine methyl ester-containing tetraphenylethene, demonstrating its application in material science. This molecule exhibits unique properties such as aggregation-induced emission and the ability to self-assemble into helical nanofibers (Li et al., 2014).

Biomedical Research and Production

Wang, Zhang, and Quinn (2018) discussed the production of L-valine, including N-methyl-L-valine, from metabolically engineered Corynebacterium glutamicum. This research highlights the significance of N-methyl-L-valine in the field of biotechnology and its industrial applications (Wang, Zhang, & Quinn, 2018).

Safety And Hazards

When handling N-Methyl-L-valine, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. It is also advised to avoid ingestion and inhalation, and dust formation .

properties

IUPAC Name

(2S)-3-methyl-2-(methylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRVYNORCOYQT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-L-valine

CAS RN

2480-23-1
Record name N-Methyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2480-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl- L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-l-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL- L-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JVQ5G9K5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-L-valine
Reactant of Route 2
Reactant of Route 2
N-Methyl-L-valine
Reactant of Route 3
N-Methyl-L-valine
Reactant of Route 4
N-Methyl-L-valine
Reactant of Route 5
Reactant of Route 5
N-Methyl-L-valine
Reactant of Route 6
N-Methyl-L-valine

Citations

For This Compound
568
Citations
F Takusagawa, L Wen, W Chu, Q Li… - Biochemistry, 1996 - ACS Publications
… Here we report the syntheses of ten AMD analogues derivatized at the N-methyl-l-valine residues, and their DNA binding characteristics and RNA synthesis inhibitory activities. …
Number of citations: 16 pubs.acs.org
H Abe, K Sato, T Kato, N Izumiya - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
Two analogs of gramicidin S, [1-N-methyl-L-valine]–gramicidin S and [1,1′-di-N-methyl-L-valine]–gramicidin S, were prepared for the purpose of investigating the contribution of NH …
Number of citations: 19 www.journal.csj.jp
H Muratake, M Natsume - Tetrahedron, 1991 - Elsevier
Details of the synthesis method of N-[7-(3,7-dimethyl-1,6-octadien-3-yl)-4-indolyl]-N-methyl-L-valine esters 19 and 20, essential precursors for the tumor promoters lyngbyatoxin A (= …
Number of citations: 16 www.sciencedirect.com
J Hlaváček, K Poduška, F Šorm… - Collection of …, 1976 - cccc.uochb.cas.cz
… -N-methyl-L-valine prepared by the above technique of methylation, tert-butyl ester of p-toluenesulfonyl-N-methyl-L-valine … the resulting hydrobromide N-methyl-L-valine was freed up on …
Number of citations: 11 cccc.uochb.cas.cz
H Oku, R Naito, K Yamada, R Katakai - … Crystallographica Section E …, 2004 - scripts.iucr.org
Crystals of the title compound, C16H30N2O5, were successfully grown from an ethyl acetate solution. There are two independent molecules in the asymmetric unit. One molecule has a …
Number of citations: 2 scripts.iucr.org
LA SALzMAN, E Katz, H Weissbach - Journal of Biological Chemistry, 1964 - Elsevier
… Measurement of 15N Content of Valine and N-Methyl-L-valine15N measurements were made in a mass spectrometer after digestion of the amino acid by the Kjeldahl procedure. …
Number of citations: 21 www.sciencedirect.com
JE Walker, S Otani, D Perlman - FEBS letters, 1972 - core.ac.uk
… l), an antibiotic produced by Streptomyces antibioticus, have shown that L-valine is a precursor of the D-valine and N-methyl-L-valine residues [ I], that L-proline and Lthreonine are the …
Number of citations: 12 core.ac.uk
ML Di Gioia, A Leggio, A Liguori, F Perri, C Siciliano… - Amino Acids, 2010 - Springer
A convenient route for the synthesis of lipophilic N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids, interesting building blocks to be used for the preparation of N-…
Number of citations: 39 link.springer.com
B Zhang, K Wang, J Yan, W Zhang, J Song, J Ni… - Peptides, 2010 - Elsevier
… of AMD) and the N-methyl-l-valine residues (the fifth amino acid … itself, but three N-methyl-l-valine substituted analogs had … Acute toxicities and antitumor effects of the N-methyl-l-valine …
Number of citations: 13 www.sciencedirect.com
M Ebata, Y Takahashi, H Otsuka - Bulletin of the Chemical Society of …, 1966 - journal.csj.jp
… N-methyl-Lalanine, N-methyl-L-valine, … mycin) ;4) N, N'-dimethyl-L-cystine, N-methyl-Lvaline, N-methyl-L-alloisoleucine, N, 7-dimethyl-Lalloisoleucine (Quinoxaline antibiotics);5-7) N…
Number of citations: 44 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.